molecular formula C17H17N5O2 B11372074 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11372074
M. Wt: 323.35 g/mol
InChI Key: WTJKZONXGYUEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the triazole ring with a pyridin-3-ylmethyl halide under basic conditions.

    Carboxamide Formation: The final step involves the conversion of the intermediate to the carboxamide derivative using appropriate reagents such as carbonyldiimidazole (CDI).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

Medicinally, triazole derivatives are known for their antifungal and antibacterial properties. This compound could be explored for its potential as a therapeutic agent against various infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the enzyme or biological pathway being targeted.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure but differ in their substituents.

    Pyridine Derivatives: Compounds with a pyridine ring, which may have different functional groups attached.

    Carboxamide Derivatives: Compounds containing the carboxamide functional group, which can vary in their overall structure.

Uniqueness

What sets 5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its combination of the triazole ring, pyridine moiety, and carboxamide group, which together confer unique chemical and biological properties

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-12-4-6-14(7-5-12)22-20-15(11-23)16(21-22)17(24)19-10-13-3-2-8-18-9-13/h2-9,23H,10-11H2,1H3,(H,19,24)

InChI Key

WTJKZONXGYUEKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CN=CC=C3)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.